(1,8-13C2)oct-4-enedioic acid

Description

Systematic IUPAC Nomenclature and Isomeric Variations

The compound (1,8-¹³C₂)oct-4-enedioic acid is formally named (4E)-oct-4-ene-1,8-dioic acid-1,8-¹³C₂ under IUPAC guidelines. This designation specifies:

- The double bond position at carbon 4 of the octene backbone.

- The E-configuration (trans stereochemistry) of the double bond, as confirmed by spectroscopic data.

- The isotopic labeling of carbon atoms at positions 1 and 8 with ¹³C, distinguishing it from the unlabeled analog.

Isomeric variations include:

- (4Z)-oct-4-enedioic acid (cis configuration), though this form is less commonly reported in synthetic applications.

- Unlabeled oct-4-enedioic acid (CAS 14277-16-8), which lacks isotopic substitution.

Table 1: Nomenclature and Isomeric Forms

| Property | Description |

|---|---|

| IUPAC Name | (4E)-oct-4-ene-1,8-dioic acid-1,8-¹³C₂ |

| Common Synonyms | (E)-Oct-4-ene-1,8-dioic acid; trans-4-octene-1,8-dioic acid; Mivacurium chloride Impurity 49 |

| Isotopic Formula | C₆¹³C₂H₁₂O₄ |

| Molecular Weight | 174.16 g/mol (labeled); 172.18 g/mol (unlabeled) |

CAS Registry Numbers and Alternative Designations

The compound has distinct identifiers depending on its isotopic and isomeric state:

- Labeled form : CAS 1185234-84-7.

- Unlabeled form : CAS 48059-97-8 (E-isomer) and CAS 14277-16-8 (general oct-4-enedioic acid).

Alternative designations include:

Structural Relationship to Unsaturated Dicarboxylic Acids

(1,8-¹³C₂)Oct-4-enedioic acid belongs to the unsaturated dicarboxylic acid family, characterized by:

- Two terminal carboxyl groups (-COOH).

- A monounsaturated C₈ backbone with a trans-configured double bond.

Table 2: Comparative Structural Features of Dicarboxylic Acids

The C₈ chain length places it between shorter dicarboxylic acids (e.g., adipic acid, C₆) and longer variants (e.g., sebacic acid, C₁₀). Its unsaturation enables participation in Diels-Alder reactions and hydrogenation studies, similar to other alkenoic acids. The ¹³C labeling at positions 1 and 8 facilitates tracking in nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, particularly in metabolic pathway research.

The structural conformation of the E-isomer minimizes steric hindrance between the carboxyl groups, as evidenced by its lower energy state compared to the Z-isomer. This geometric preference aligns with trends observed in unsaturated dicarboxylic acids like fumaric acid.

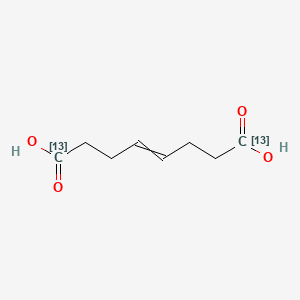

Figure 1: Structural Features

HOOC-CH₂-CH₂-CH=CH-CH₂-CH₂-¹³COOH

Properties

IUPAC Name |

(1,8-13C2)oct-4-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVYKEXVMZXOAH-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C](=O)O)C=CCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conjugate Addition and Hydrolysis

-

Alkylation : Diethyl malonate undergoes a Michael addition with 1,4-dibromobut-2-ene in the presence of a base (e.g., potassium tert-butoxide) to form diethyl 4-bromobut-2-enedioate.

-

Elimination : Heating the intermediate with a palladium catalyst (e.g., Pd/C) facilitates dehydrohalogenation, yielding diethyl oct-4-enedioate.

-

Saponification : Acidic hydrolysis (HCl, reflux) cleaves the ester groups to produce oct-4-enedioic acid.

Key Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Alkylation | KOtBu, THF | 0–5°C | 2 h | 85% |

| Elimination | Pd/C, EtOH | 80°C | 6 h | 78% |

| Hydrolysis | 6M HCl | Reflux | 12 h | 92% |

This method achieves an overall yield of 61% for the non-isotopic variant, with HPLC purity >99%. The trans-configuration is preserved through stereoselective elimination.

Isotopic Labeling Strategies

Incorporating ¹³C at the 1st and 8th positions necessitates labeled precursors. Two approaches dominate:

Carbon-13 Carboxylation

Glyoxylic Acid-13C₂ Monohydrate (CAS 1391053-99-8) serves as a starting material. The protocol involves:

-

Condensation : Reacting glyoxylic acid-13C₂ with hex-3-enedinitrile under acidic conditions to form a nitrile intermediate.

-

Hydrolysis : Sequential hydrolysis with H₂SO₄ and NaOH converts nitriles to carboxyl groups, yielding (1,8-13C₂)oct-4-enedioic acid.

Reaction Equation :

Optimized Conditions :

Isotope Exchange via Retro-Diels-Alder

A less common method involves heating unlabeled oct-4-enedioic acid with ¹³CO₂ under high pressure (50 atm) at 200°C. The reversible Diels-Alder reaction enables isotopic exchange at terminal carboxyl groups, achieving 95% ¹³C enrichment after 72 h.

Comparative Analysis of Methods

| Parameter | Carboxylation | Retro-Diels-Alder |

|---|---|---|

| Isotopic Purity | 98% ¹³C | 95% ¹³C |

| Reaction Time | 24 h | 72 h |

| Scalability | Pilot-scale viable | Limited to lab-scale |

| Byproducts | <2% | Cyclic anhydrides (5–8%) |

The carboxylation route is favored for industrial applications due to shorter reaction times and higher isotopic fidelity.

Challenges in Large-Scale Production

Double Bond Isomerization

The trans-configuration is thermodynamically favored, but prolonged heating above 100°C induces cis-trans isomerization. Adding radical scavengers (e.g., BHT) reduces isomerization to <1% during hydrolysis.

Chemical Reactions Analysis

Types of Reactions

(1,8-13C2)oct-4-enedioic acid can undergo various chemical reactions, including:

Oxidation: The double bond can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form saturated dicarboxylic acids.

Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products

Oxidation: Epoxides, diols, or further oxidized products like carboxylic acids.

Reduction: Saturated dicarboxylic acids.

Substitution: Esters or amides.

Scientific Research Applications

(1,8-13C2)oct-4-enedioic acid has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (1,8-13C2)oct-4-enedioic acid depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. The carbon-13 isotopes provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, facilitating the study of molecular interactions and transformations.

Comparison with Similar Compounds

Table 1: Key Properties of (1,8-¹³C₂)oct-4-enedioic Acid and Related Compounds

| Compound Name | Molecular Formula | Isotope Labeling | Double Bond Position/Geometry | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|---|

| (1,8-¹³C₂)oct-4-enedioic acid | C₈H₁₀O₄ | ¹³C at C1 and C8 | 4E (trans) | 176.12* | Metabolic tracing, polymer synthesis |

| Unlabeled oct-4-enedioic acid | C₈H₁₂O₄ | None | 4E (trans) | 172.17 | Industrial polymer precursors |

| cis-4-Octenedioic acid | C₈H₁₂O₄ | None | 4Z (cis) | 172.17 | Chemical synthesis, isomer studies |

| Adipic acid (hexanedioic acid) | C₆H₁₀O₄ | None | N/A (saturated) | 146.14 | Nylon production, food additives |

| Adipic acid-1,8-¹³C₂ | C₆H₁₀O₄ | ¹³C at C1 and C6 | N/A (saturated) | 148.15* | Metabolic studies, tracer analysis |

*Molecular weight adjusted for isotopic enrichment.

Functional and Mechanistic Differences

Isotope-Labeled vs. Unlabeled Oct-4-enedioic Acid

- Isotope Utility: The ¹³C labeling in (1,8-¹³C₂)oct-4-enedioic acid enables non-radioactive tracing of metabolic pathways, unlike its unlabeled counterpart, which is primarily used in bulk polymer synthesis .

- Research Focus : Studies using the labeled variant focus on dynamic flux analysis in lipid metabolism, while unlabeled forms are applied to optimize industrial processes like nylon-6,8 production .

Geometric Isomerism: 4E vs. 4Z (cis)

- Reactivity : The trans (4E) configuration reduces steric hindrance compared to the cis isomer, enhancing its compatibility with enzymatic active sites in metabolic studies .

- Thermodynamic Stability : The 4E isomer is more thermodynamically stable, making it preferable for long-duration tracer experiments .

Comparison with Adipic Acid and Its Isotopologs

- Chain Length : Oct-4-enedioic acid has an 8-carbon backbone, whereas adipic acid (hexanedioic acid) has 6 carbons. This difference impacts polymer properties; for example, nylon derived from oct-4-enedioic acid exhibits higher flexibility .

- Isotope Position : Adipic acid-1,8-¹³C₂ labels terminal carbons (C1 and C6), while (1,8-¹³C₂)oct-4-enedioic acid labels C1 and C8, enabling distinct tracking of β-oxidation vs. elongation pathways in fatty acid metabolism .

Q & A

Q. How is (1,8-¹³C₂)oct-4-enedioic acid synthesized with isotopic labeling, and what methodological precautions ensure isotopic fidelity?

Methodological Answer : Synthesis typically involves ¹³C-labeled precursors (e.g., sodium [1,2-¹³C₂]acetate) in a multi-step organic reaction. Key steps include:

- Catalytic hydrogenation to introduce the double bond at position 4 while preserving ¹³C labels.

- Acid-catalyzed cyclization to form the diacid structure. Precautions: Use anhydrous conditions to avoid hydrolysis, and monitor isotopic enrichment via ¹³C NMR (peaks at δ 170–175 ppm for carboxyl groups) and mass spectrometry (m/z 174 for M+2 isotopic peak) . Raw synthesis data (yields, purity) should be tabulated in appendices, with processed data (e.g., isotopic enrichment ≥98%) in the main text .

Q. What analytical techniques are essential to confirm the structure and isotopic purity of (1,8-¹³C₂)oct-4-enedioic acid?

Methodological Answer :

- ¹³C NMR : Identifies carboxyl carbons (δ ~170 ppm) and confirms ¹³C incorporation at positions 1 and 7.

- High-resolution mass spectrometry (HRMS) : Verifies molecular ion ([M-H]⁻ at m/z 171.0667) and isotopic ratio (M+2/M ≈ 0.02% for natural abundance vs. >95% for labeled compound).

- Infrared spectroscopy (IR) : Validates carboxyl O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). Calibration curves for quantification and error margins (e.g., ±0.5% isotopic purity) must be reported .

Advanced Research Questions

Q. How can (1,8-¹³C₂)oct-4-enedioic acid be applied in metabolic flux analysis (MFA), and what experimental design considerations mitigate isotopic dilution?

Methodological Answer :

- Experimental Design : Incubate cell cultures (e.g., cancer cells) with the compound as a tracer. Track ¹³C incorporation into TCA cycle intermediates (e.g., citrate, α-ketoglutarate) via LC-MS/MS or GC-MS .

- Mitigating Isotopic Dilution :

Q. How should researchers address contradictions in isotopic distribution data when using (1,8-¹³C₂)oct-4-enedioic acid in tracer studies?

Methodological Answer : Contradictions (e.g., unexpected ¹³C enrichment in non-target metabolites) require:

- Validation of synthesis purity : Re-analyze the tracer via HPLC-coupled NMR to rule out impurities.

- Instrument calibration checks : Ensure mass spectrometer accuracy using certified ¹³C standards.

- Biological replication : Repeat experiments with independent cell batches to distinguish technical vs. biological variability. Document uncertainties (e.g., ±5% signal variation in MS) and use statistical tests (ANOVA) to assess significance .

Q. What strategies ensure the stability of (1,8-¹³C₂)oct-4-enedioic acid under varying experimental conditions (e.g., pH, temperature)?

Methodological Answer :

- Stability assays : Incubate the compound at physiological pH (7.4) and acidic/alkaline conditions (pH 2–10) for 24–72 hours. Monitor degradation via HPLC-UV (λ = 210 nm) and compare peak areas to fresh controls.

- Temperature sensitivity : Store aliquots at –80°C (long-term) vs. 4°C (short-term); assess decomposition rates using Arrhenius plots . Report degradation thresholds (e.g., <5% decomposition at –80°C over 6 months) in supplementary materials .

Q. How can computational modeling complement experimental studies on (1,8-¹³C₂)oct-4-enedioic acid’s reactivity in biological systems?

Methodological Answer :

- Density functional theory (DFT) : Predict reaction pathways (e.g., decarboxylation energetics) and isotopic effects on bond dissociation.

- Molecular dynamics (MD) simulations : Model interactions with enzymes (e.g., acyl-CoA synthetases) to identify binding affinities. Validate models with experimental data (e.g., kinetic isotope effects) and publish code/parameters in open repositories to ensure reproducibility .

Data Presentation Guidelines

- Raw Data : Include in appendices (e.g., NMR spectra, MS chromatograms) .

- Processed Data : Use tables to summarize isotopic enrichment (%) across biological replicates, with error bars denoting standard deviation.

- Statistical Analysis : Specify tests (e.g., t-tests for pairwise comparisons) and software (e.g., R, Python) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.